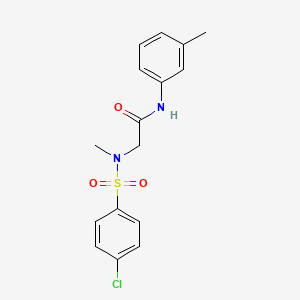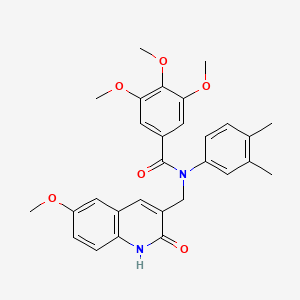
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor receptor (IGF-1R) and insulin receptor substrate (IRS) signaling pathways. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide works by inhibiting the binding of insulin-like growth factors (IGFs) to IGF-1R and insulin receptors (IRs) to IRSs. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide is a potent and selective inhibitor of IGF-1R and IRS signaling pathways, making it a valuable tool for studying the role of these pathways in cancer biology. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the tumor cells. Additionally, this compound may have off-target effects on other signaling pathways, which should be taken into consideration when interpreting experimental results.
Orientations Futures
Further research is needed to fully understand the mechanisms of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide and its potential applications in cancer treatment. Future studies may focus on identifying biomarkers that can predict response to this compound, developing combination therapies that enhance its efficacy, and exploring its potential use in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
This compound is a promising small molecule inhibitor that targets IGF-1R and IRS signaling pathways, which are involved in cancer cell survival and proliferation. It has shown potential therapeutic applications in various types of cancer and has been extensively studied for its mechanisms of action and biochemical and physiological effects. Future research may further elucidate the potential of this compound as a cancer treatment and explore its applications in other diseases.
Méthodes De Synthèse
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide involves multiple steps, including the reaction of 4-bromo-2-fluoroaniline with N-isopropylsulfamoyl chloride to form 4-(N-isopropylsulfamoyl)-2-fluoroaniline. This compound is then reacted with 4-methoxyphenethylamine and 3-bromo-N-(4-methoxyphenethyl)propanamide to produce this compound.
Applications De Recherche Scientifique
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide has been studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit tumor growth and metastasis by blocking the IGF-1R and IRS signaling pathways.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-16(2)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-14-18-4-9-19(27-3)10-5-18/h4-7,9-12,16,23H,8,13-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAMLCWDGODJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/no-structure.png)
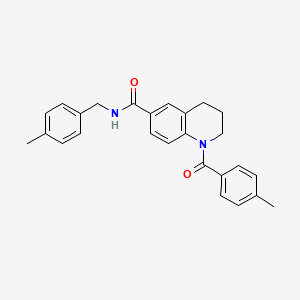
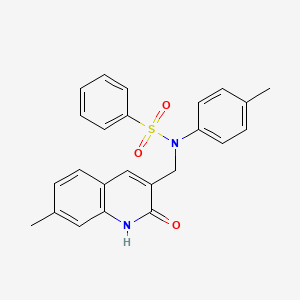
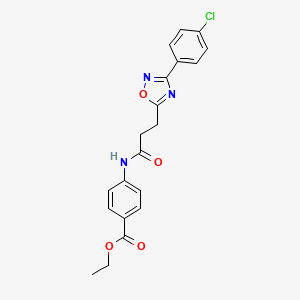



![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)



